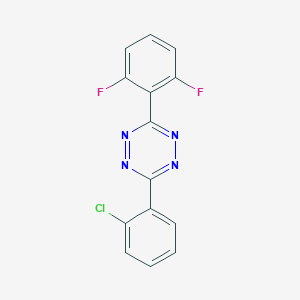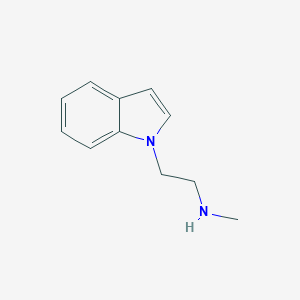
2-(1H-Indol-1-yl)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-1-yl)-N-methylethanamine, also known as N-methyltryptamine, is a chemical compound belonging to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that are structurally similar to the amino acid tryptophan. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and an ethylamine chain substituted with a methyl group.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways and their downstream effects.
Pharmacokinetics
The molecular formula of a similar compound has been reported , which could potentially provide insights into its pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The synthesized molecules of similar compounds have been examined for stokes shift from the non-polar to polar solvent, revealing a higher charge transfer character . This suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-1-yl)-N-methylethanamine can be achieved through several methods. One common approach involves the alkylation of tryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:
- Dissolve tryptamine in an appropriate solvent, such as dimethylformamide.
- Add potassium carbonate to the solution to act as a base.
- Slowly add methyl iodide to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures for several hours.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of indole-3-acetaldehyde with methylamine. This process involves the following steps:
- Synthesize indole-3-acetaldehyde from indole through a formylation reaction.
- React indole-3-acetaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Isolate and purify the product using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-1-yl)-N-methylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur under anhydrous conditions and result in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of indole-3-carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the compound can result in the formation of N-methyltryptamine or other reduced derivatives.
Substitution: Substitution reactions can yield various substituted tryptamines, depending on the electrophile used.
Scientific Research Applications
2-(1H-Indol-1-yl)-N-methylethanamine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It is studied for its potential role as a neurotransmitter or neuromodulator in the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(1H-Indol-1-yl)-N-methylethanamine can be compared with other similar compounds, such as:
Tryptamine: The parent compound of the tryptamine class, which lacks the N-methyl substitution.
N,N-Dimethyltryptamine (DMT): A closely related compound with two methyl groups on the nitrogen atom.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A compound with a methoxy group at the 5-position of the indole ring and two methyl groups on the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a single methyl group on the nitrogen atom. This structural feature influences its pharmacological properties and distinguishes it from other tryptamine derivatives.
Properties
IUPAC Name |
2-indol-1-yl-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUBPLJUCVWGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
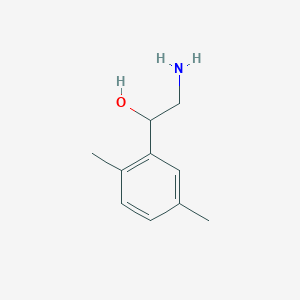
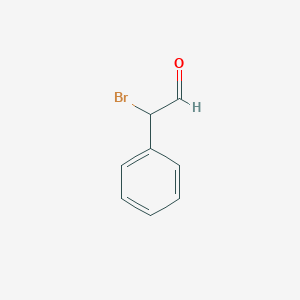
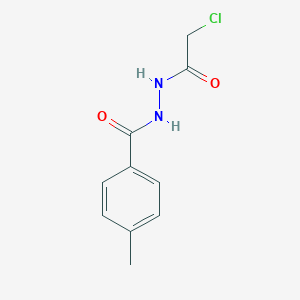
![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
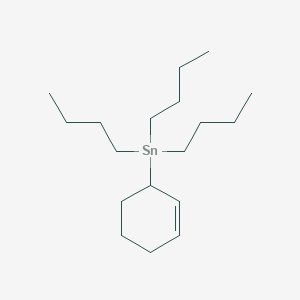
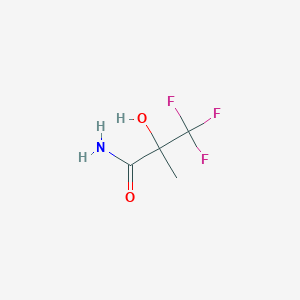
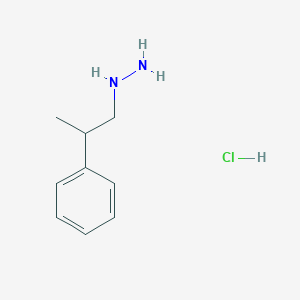
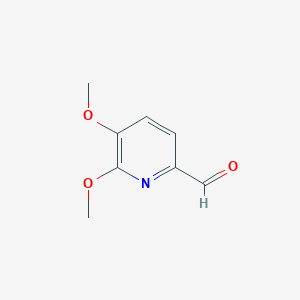

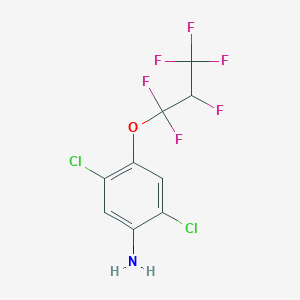
![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)
